molecular formula C17H26N2O3 B14781909 (R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14781909
M. Wt: 306.4 g/mol
InChI Key: JUSOQPBZYMQCSL-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxybenzyl group and a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrrolidine ring.

    Addition of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the methoxybenzyl group.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of neuronal nitric oxide synthase (nNOS) by binding to its active site and preventing the enzyme from catalyzing the production of nitric oxide. This interaction can be facilitated by intramolecular hydrogen bonding, which enhances the compound’s cell membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound with the (S)-configuration.

    tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate: Without specific stereochemistry.

    ®-tert-Butyl (1-(2-hydroxybenzyl)pyrrolidin-3-yl)carbamate: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

®-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methoxy group also imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-7-5-6-8-15(13)21-4/h5-8,14H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOQPBZYMQCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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